4-(Dimethylamino)chromane-4-carboxylic acid
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Overview
Description
The compound “4-(Dimethylamino)chromane-4-carboxylic acid” is a derivative of chroman-4-one . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . Fifteen chromone derivatives were synthesized by reacting aromatic and aliphatic amines and alcohols with chromone 3-carboxylic acid in the presence of carbonyldiimidazole (CDI). This yielded chromane-2,4-dione and ester chromone derivatives .Molecular Structure Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis
The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Physical And Chemical Properties Analysis
Carboxylic acids, such as “4-(Dimethylamino)chromane-4-carboxylic acid”, have certain physical properties. They are organic compounds which incorporate a carboxyl functional group, CO2H .Scientific Research Applications
Synthesis of Medicinal Compounds
The chroman-4-one framework, to which 4-(Dimethylamino)chromane-4-carboxylic acid belongs, is a significant structural entity in the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Synthetic compounds derived from this framework exhibit a broad variety of remarkable biological and pharmaceutical activities .
Organic Synthesis
Carboxylic acids, such as 4-(Dimethylamino)chromane-4-carboxylic acid, are versatile organic compounds used in various areas of organic synthesis . They are involved in many important reactions, such as substitution, elimination, oxidation, coupling, etc .
Nanotechnology
In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
Polymers
Carboxylic acids have applications in the area of polymers as monomers, additives, catalysts, etc . They can be used in the production of both synthetic and natural polymers .
Synthesis of Chromanone Derivatives
4-(Dimethylamino)chromane-4-carboxylic acid could potentially be used in the synthesis of chromanone derivatives . Chromanone derivatives have been synthesized by reacting aromatic and aliphatic amines and alcohols with chromone 3-carboxylic acid .
Mechanism of Action
Future Directions
Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Good potency MAO-B inhibitors may act as leads for the design and development of therapy for Parkinson’s disease where these agents reduce the central metabolism of dopamine .
properties
IUPAC Name |
4-(dimethylamino)-2,3-dihydrochromene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)12(11(14)15)7-8-16-10-6-4-3-5-9(10)12/h3-6H,7-8H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFJHEHCPOOGLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCOC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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